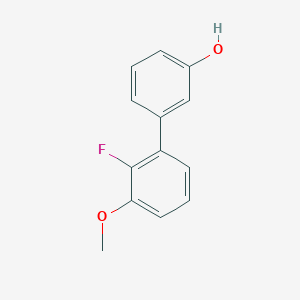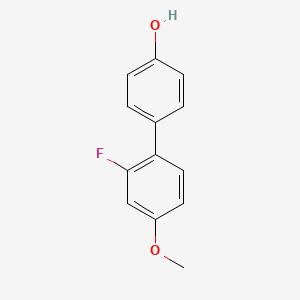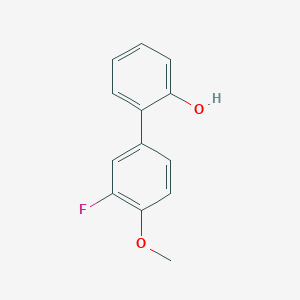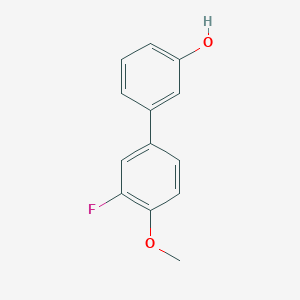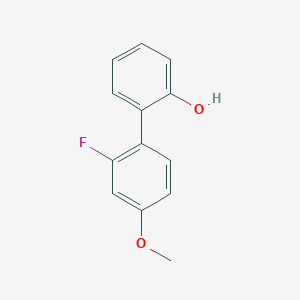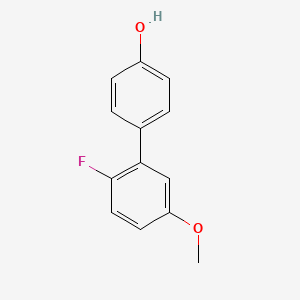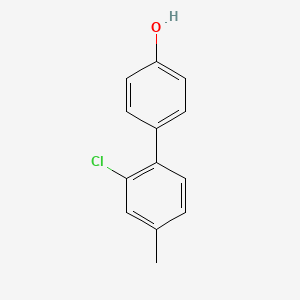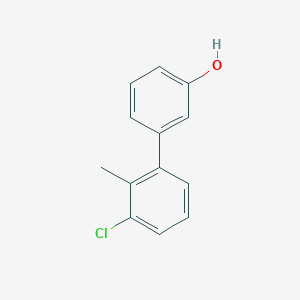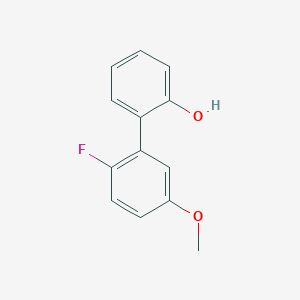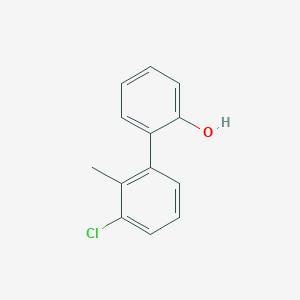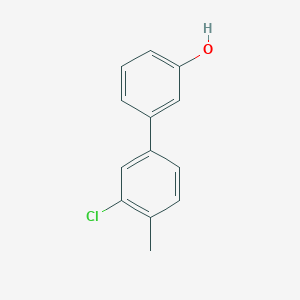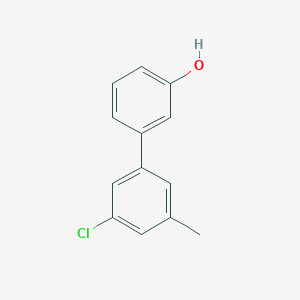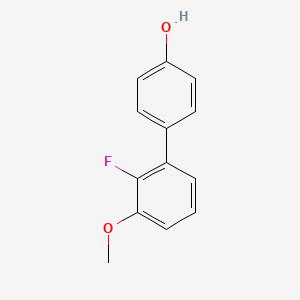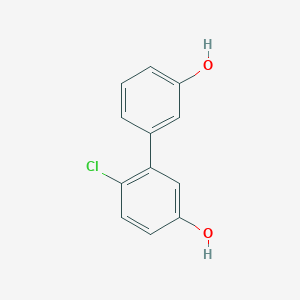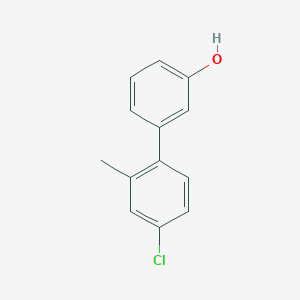
3-(4-Chloro-2-methylphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-2-methylphenyl)phenol: is an organic compound that belongs to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group. This compound is known for its antimicrobial properties and is used in various industrial and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methylphenyl)phenol can be achieved through several methods. One common method involves the chlorination of 2-methylphenol (o-cresol) followed by a Friedel-Crafts alkylation reaction. The reaction conditions typically involve the use of a chlorinating agent such as chlorine gas or thionyl chloride, and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the process. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 3-(4-Chloro-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
Chemistry: 3-(4-Chloro-2-methylphenyl)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions, including cross-coupling reactions.
Biology: In biological research, this compound is studied for its antimicrobial properties. It is used in the development of disinfectants and antiseptics.
Medicine: The compound has potential applications in the pharmaceutical industry. It is investigated for its role in the formulation of antimicrobial agents and preservatives in medicinal products.
Industry: this compound is used in the production of plastics, adhesives, and coatings. It acts as a stabilizer and preservative, enhancing the durability and shelf-life of these materials.
作用機序
The antimicrobial activity of 3-(4-Chloro-2-methylphenyl)phenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The hydroxyl group interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents. This leads to the inhibition of microbial growth and eventual cell death. The chlorine atom enhances the compound’s lipophilicity, allowing it to penetrate the cell membrane more effectively.
類似化合物との比較
4-Chloro-3-methylphenol: Similar structure but with the chlorine and methyl groups in different positions.
2-Chloro-4-methylphenol: Another isomer with different substitution pattern.
4-Chloro-2-methylphenol: A closely related compound with similar properties.
Uniqueness: 3-(4-Chloro-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups in specific positions enhances its antimicrobial activity and makes it a valuable compound in various applications.
特性
IUPAC Name |
3-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-7-11(14)5-6-13(9)10-3-2-4-12(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFVKHMJSKJYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683514 |
Source


|
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-00-2 |
Source


|
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
